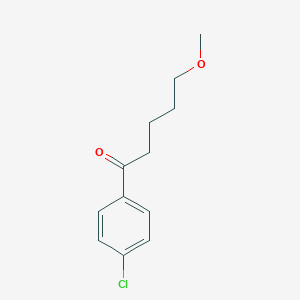
2-Benzyloxy-1,3-Propandiol
Übersicht
Beschreibung
2-Benzyloxy-1,3-propanediol is a glycerol derivative used in the preparation of glycerides and their phosphonate analogs as potent inhibitors of lipase .
Synthesis Analysis
The synthesis of 2-Benzyloxy-1,3-propanediol involves the use of commercially available, inexpensive, and simple 2-(hydroxymethyl)-1,3-propanediol (31) using lipase-catalyzed enantioselective hydrolysis as a key reaction .
Molecular Structure Analysis
The molecular formula of 2-Benzyloxy-1,3-propanediol is C10H14O3. The InChI string representation is InChI=1S/C10H14O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 . The Canonical SMILES string is C1=CC=C(C=C1)COC(CO)CO .
Chemical Reactions Analysis
2-Benzyloxy-1,3-propanediol is used in the preparation of glycerides and their phosphonate analogs as potent inhibitors of lipase .
Physical And Chemical Properties Analysis
2-Benzyloxy-1,3-propanediol has a molecular weight of 182.22 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass are 182.094294304 g/mol . The Topological Polar Surface Area is 49.7 Ų .
Wissenschaftliche Forschungsanwendungen
Synthese von Cyclopropyl-Chironen
2-Benzyloxy-1,3-Propandiol: wird bei der Synthese von Cyclopropyl-Chironen eingesetzt, die wertvolle Zwischenprodukte bei der Herstellung von 2,3-Methanoaminosäuren . Diese Säuren sind aufgrund ihrer eingeschränkten Konformation wichtig und werden in der Peptidforschung eingesetzt, um Protein-Protein-Wechselwirkungen zu untersuchen.
Produktion von Petrosynen
Diese Verbindung dient als chiraler Baustein bei der Synthese von Petrosynen . Petrosyne sind Polyacetylenverbindungen, die in Meeresschwämmen vorkommen und aufgrund ihrer potenziellen biologischen Aktivitäten, einschließlich Antikrebs-Eigenschaften, Interesse geweckt haben.
Phospholipid-Analoga
Im Bereich der biologisch wichtigen Phospholipid-Analoga ist This compound ein Vorläufer im Syntheseprozess . Diese Analoga werden verwendet, um die Membrandynamik und -funktionen zu untersuchen sowie in Medikamententransportsystemen.
Lösungsmittel- und Kosmetikanwendungen
Die katalytische Umwandlung von Glycerin in 1,3-Propandiol (PDO), das eine ähnliche Struktur wie This compound aufweist, zeigt, dass es in Lösungsmitteln, Kosmetika und Reinigungsmitteln verwendet werden kann . Dies deutet darauf hin, dass This compound aufgrund seiner strukturellen Ähnlichkeit auch in diesen Industrien Anwendung finden könnte.
Aroma- und Duftstoffmittel
This compound: wurde als Vorläufer für die Synthese von Verbindungen wie Benzylacetat verwendet, das ein Duft- und Aromastoff ist. Dies deutet auf eine mögliche Verwendung in der Lebensmittel- und Parfümindustrie hin.
Pharmazeutische Industrie
Angesichts seiner Rolle bei der Synthese verschiedener biologisch aktiver Verbindungen könnte This compound in der pharmazeutischen Industrie als Zwischenprodukt bei der Arzneimittelsynthese verwendet werden .
Zwischenprodukte für die organische Synthese
Die Nützlichkeit der Verbindung als Zwischenprodukt in der organischen Synthese ist gut dokumentiert, mit Anwendungen in der Herstellung komplexer Moleküle für Forschungs- und Entwicklungszwecke .
Enzymatische Reaktionen
This compound: kann in enzymatischen Reaktionen verwendet werden, wie z. B. solchen, die durch Lipasen katalysiert werden, um spezifische Stereoisomere einer Verbindung zu produzieren, was bei der Entwicklung von Medikamenten mit der gewünschten Chiralität entscheidend ist .
Safety and Hazards
When handling 2-Benzyloxy-1,3-propanediol, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Wirkmechanismus
Target of Action
2-Benzyloxy-1,3-propanediol, also known as 2-O-Benzylglycerol or Glycerol 2-benzyl ether , is a glycerol derivative.
Mode of Action
It’s known that glycerol derivatives can interact with various biological targets, influencing their function and leading to changes at the molecular level .
Biochemical Pathways
2-Benzyloxy-1,3-propanediol is used in the preparation of glycerides and their phosphonate analogs, which are potent inhibitors of lipase . Lipase is an enzyme that catalyzes the hydrolysis of fats (lipids), playing a crucial role in various biochemical pathways, including lipid metabolism .
Result of Action
As a glycerol derivative, it may influence cellular processes where glycerol and its derivatives play a role .
Biochemische Analyse
Biochemical Properties
Cellular Effects
Molecular Mechanism
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Metabolic Pathways
Transport and Distribution
Subcellular Localization
Eigenschaften
IUPAC Name |
2-phenylmethoxypropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIPIOHLDFSMLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163541 | |
| Record name | 1,3-Propanediol, 2-(benzyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14690-00-7 | |
| Record name | 2-(Phenylmethoxy)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14690-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-(benzyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014690007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-(benzyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Benzyloxy-1,3-propanediol in the synthesis of polycarbonates?
A1: 2-Benzyloxy-1,3-propanediol serves as the starting material for synthesizing a novel six-membered cyclic carbonate monomer, 5-benzyloxy-trimethylene carbonate []. This monomer then undergoes ring-opening polymerization to produce poly(5-benzyloxy-trimethylene carbonate) (PBTMC) []. The benzyl group in PBTMC is subsequently removed via catalytic hydrogenation, yielding a polycarbonate with a pendant hydroxyl group (PHTMC) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

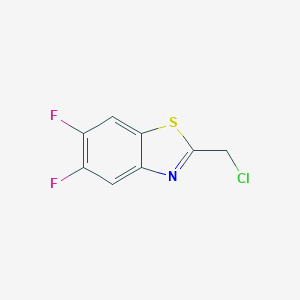
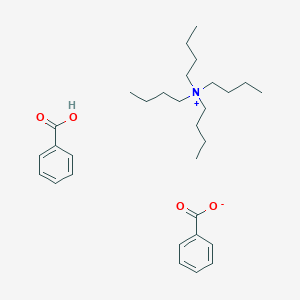
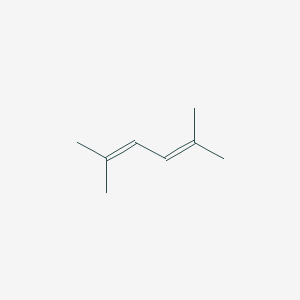
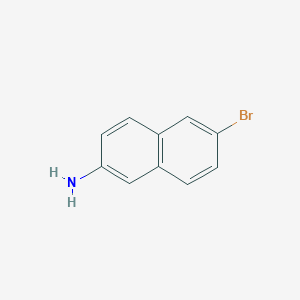
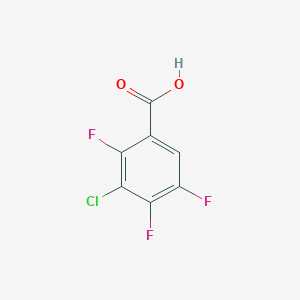
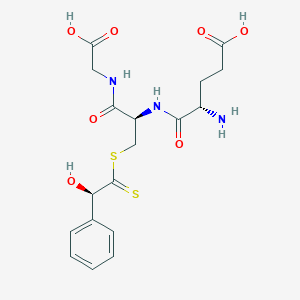


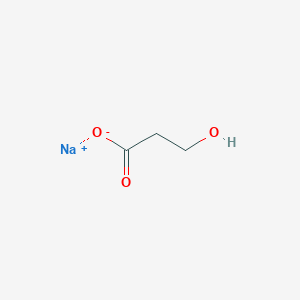

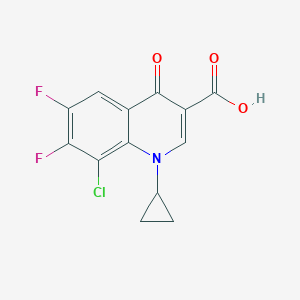
![9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B125402.png)
